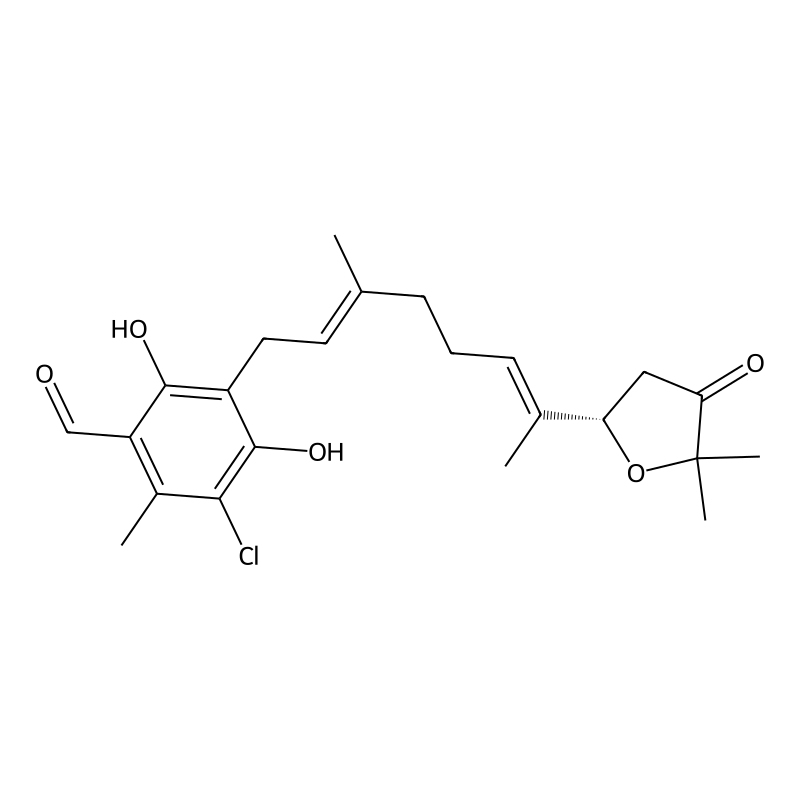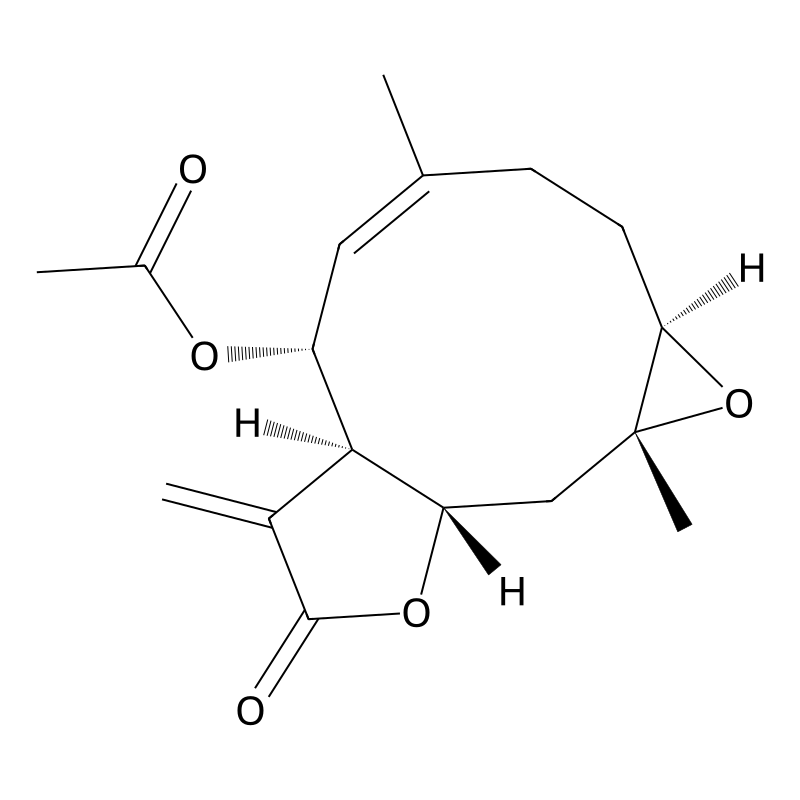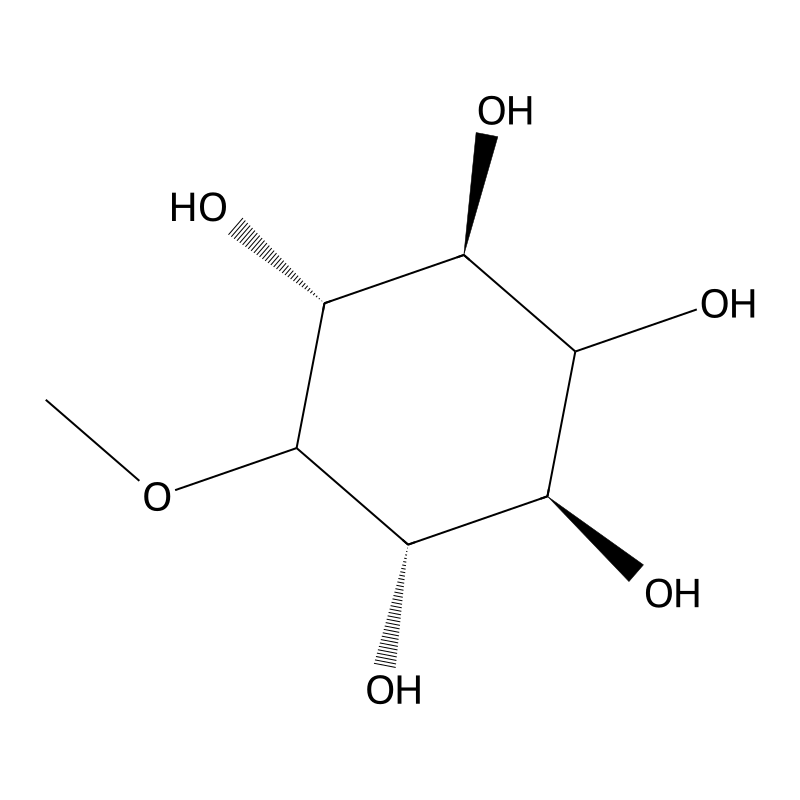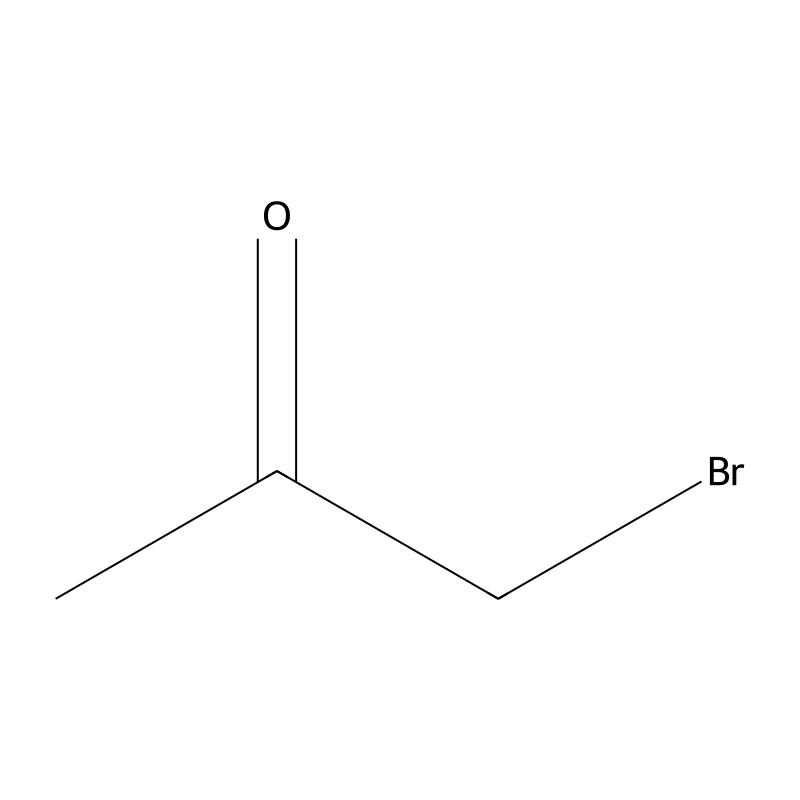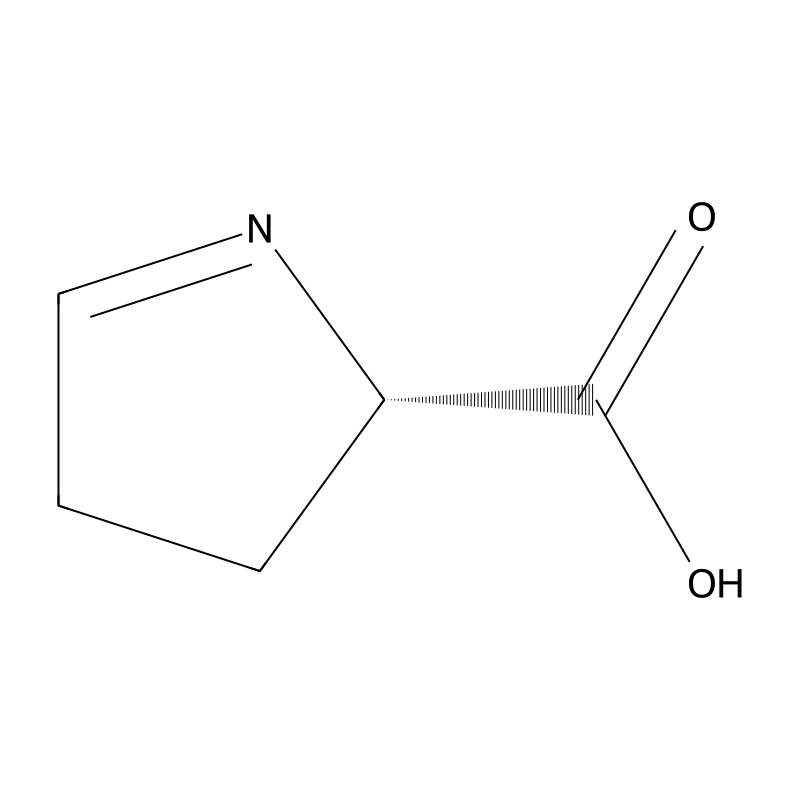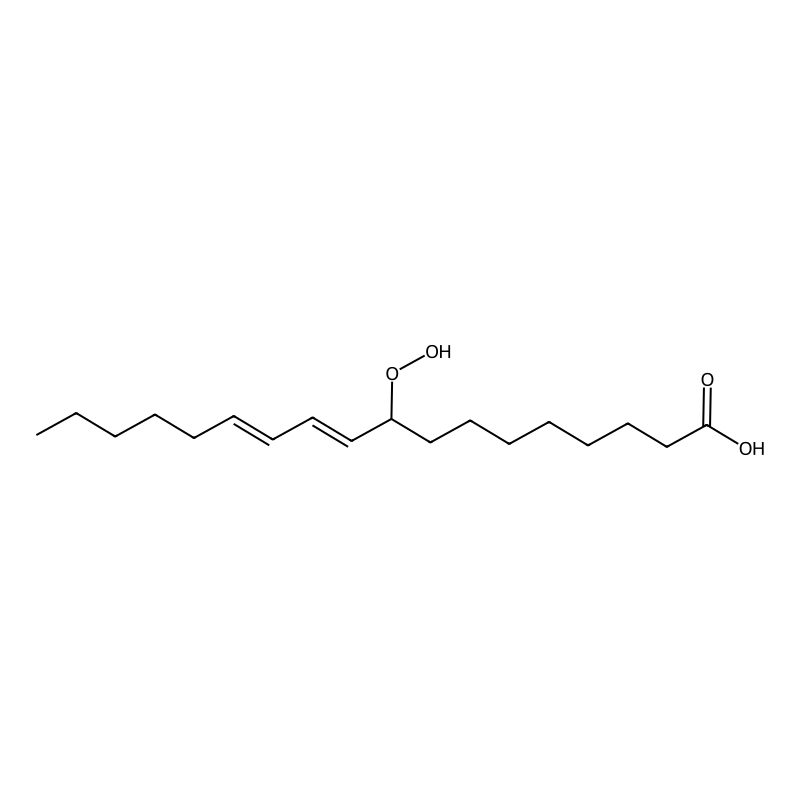Mercury phosphate
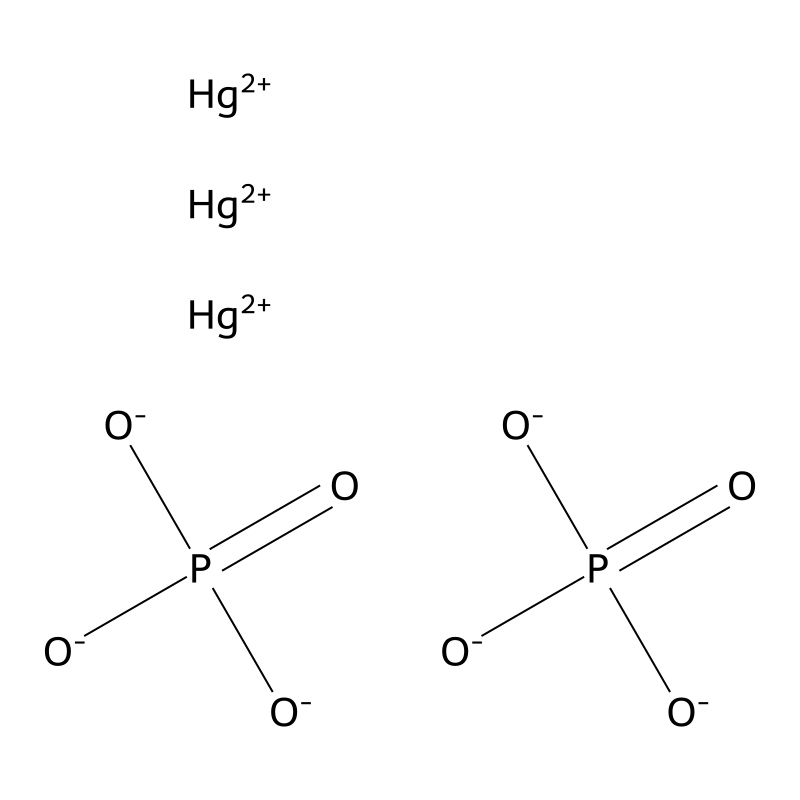
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Potential for Mercury Stabilization:
Mercury is a highly toxic heavy metal posing significant environmental and health concerns. Research has explored the potential of mercury phosphate as a material for stabilizing mercury waste, aiming to prevent its release into the environment. Studies suggest that mercury phosphate can form through various methods, including precipitation from aqueous solutions and incorporation into specific ceramic structures. These materials exhibit promising properties for mercury immobilization, such as low solubility and high thermal stability []. However, further research is needed to fully assess the long-term stability and effectiveness of mercury phosphate for large-scale environmental applications [].
Reference Material for Mercury Analysis:
Mercury phosphate can be synthesized with a specific isotopic composition of mercury, making it a valuable reference material for analytical techniques used to measure mercury concentrations in environmental samples. These reference materials play a crucial role in ensuring the accuracy and reliability of mercury measurements conducted in various research fields, including environmental monitoring and pollution assessment [].
Investigation of Crystallographic Properties:
The crystallographic properties of mercury phosphate have been investigated by researchers, aiming to understand its structure and potential applications. These studies utilize techniques like X-ray diffraction and neutron diffraction to determine the arrangement of atoms within the crystal lattice of mercury phosphate. This knowledge is essential for understanding the material's physical and chemical behavior, which could inform the development of new applications [].
Exploration of Luminescent Properties:
Recent research has explored the luminescent properties of mercury phosphate, particularly its ability to emit light under specific conditions. This characteristic has potential applications in various fields, including lighting technology and the development of new materials with specific optical properties. However, further research is needed to optimize the luminescent properties of mercury phosphate and explore its potential in practical applications [].
Mercury phosphate is a chemical compound with the formula , also known as mercury(II) phosphate. It is characterized by its formation from the reaction of mercury with phosphoric acid. The compound typically appears as a white crystalline solid and has a molecular weight of approximately 696.74 g/mol
The formation of mercury phosphate can be represented by the following balanced chemical equation:
In this reaction, mercury(II) hydroxide reacts with phosphoric acid to yield mercury(II) phosphate and water . Additionally, hydrothermal treatment of microcrystalline in diluted phosphoric acid at elevated temperatures results in the formation of colorless crystals of mercury phosphate .
Research indicates that mercury phosphate exhibits biological activity, particularly in its interactions with biological systems. Mercury compounds, including mercury phosphate, are known for their toxicity, especially to aquatic organisms and humans. The presence of mercury can lead to neurotoxic effects and impairments in cellular function due to its ability to bind to sulfur-containing biomolecules, disrupting enzymatic activities and cellular processes.
Mercury phosphate can be synthesized through several methods:
- Direct Reaction: The direct reaction between mercury(II) hydroxide and phosphoric acid is a common method.
- Hydrothermal Synthesis: As mentioned earlier, hydrothermal treatment of other mercury phosphates under controlled conditions yields mercury phosphate crystals.
- Precipitation Method: Mixing solutions containing mercury ions and phosphate ions can result in precipitation of mercury phosphate.
Mercury phosphate has several applications, including:
- Analytical Chemistry: Used as a reagent in various analytical procedures.
- Electrochemistry: It is utilized in electrochemical cells as part of electrodes due to its conductive properties .
- Materials Science: Investigated for potential use in ceramics and glass manufacturing due to its thermal stability.
Studies on the interactions of mercury phosphate with biological systems have highlighted its potential toxicity. It can interact with cellular membranes and proteins, leading to disruptions in normal biological functions. The compound's interactions are crucial for understanding its environmental impact and health risks associated with exposure.
Mercury phosphate shares similarities with other metal phosphates, particularly those involving transition metals. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Mercury(I) Phosphate | Lower oxidation state, different solubility properties | |
| Lead Phosphate | Known for its use in pigments and ceramics | |
| Cadmium Phosphate | Exhibits different toxicity profiles compared to mercury | |
| Zinc Phosphate | Non-toxic applications in fertilizers and ceramics |
Mercury phosphate is unique due to its specific toxicity profile and the ability to form stable complexes with various biological molecules, setting it apart from other metal phosphates that may be less harmful or used more widely in industrial applications.

